molecular formula C8H11NO4 B1434503 Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate CAS No. 1936376-33-8

Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Cat. No. B1434503
M. Wt: 185.18 g/mol
InChI Key: UDDPIFFEEBTGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate” is a chemical compound with the CAS Number 1936376-33-8 . It has a molecular weight of 185.18 and a molecular formula of C8H11NO4 .

Scientific Research Applications

Chemical Transformations and Reactivity

The reactivity of compounds related to methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate has been explored in various chemical transformations. For example, derivatives of methyl 2,5- and 4,5-dihydrofuran-2-carboxylates have been studied in methanolysis and hydrolysis reactions, leading to different products depending on the reaction conditions and the nature of the substituents on the dihydrofuran ring. These studies provide insights into the reactivity patterns of furan derivatives and their potential applications in synthetic organic chemistry (Lolya & Venter, 1977).

Reaction with Zinc Enolates

Alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates, closely related to the compound of interest, have been studied for their reactions with zinc enolates. These reactions lead to the formation of various ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates and other derivatives, predominantly as single diastereomers. This research highlights the utility of such furan derivatives in reactions with organometallic reagents, leading to the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science (Shchepin et al., 2006).

properties

IUPAC Name

methyl 4-amino-5,5-dimethyl-2-oxofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-8(2)5(9)4(6(10)12-3)7(11)13-8/h9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDPIFFEEBTGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)O1)C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
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Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate

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